(E)-3-(3-fluorophenyl)prop-2-en-1-ol

Asymmetric Synthesis Chiral Building Blocks Organometallic Catalysis

Reproducing Mo-catalyzed asymmetric alkylation to construct chiral cyclopentanone cores? Stereochemical integrity is non-negotiable. This (E)-configured, meta-fluorinated cinnamyl alcohol is the exact building block required for published routes to (+)-trans-3-hydroxymethyl-4-(3-fluorophenyl) cyclopentanone. - Critical differentiation: (E)-isomer, not interchangeable with (Z)-form or non-fluorinated analogs. - Modulated properties: cLogP 1.83; meta-F introduces H-bond acceptor site. - Reliable supply: 95% purity, defined hazard profile (H302, H315, H319, H335).

Molecular Formula C9H9FO
Molecular Weight 152.168
CAS No. 125872-67-5
Cat. No. B2917580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3-fluorophenyl)prop-2-en-1-ol
CAS125872-67-5
Molecular FormulaC9H9FO
Molecular Weight152.168
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C=CCO
InChIInChI=1S/C9H9FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2/b4-2+
InChIKeyVCJXSANJUHQWOX-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-(3-Fluorophenyl)prop-2-en-1-ol Overview


(E)-3-(3-Fluorophenyl)prop-2-en-1-ol (CAS 125872-67-5) is a fluorinated cinnamyl alcohol derivative with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . The compound is characterized by the presence of a fluorine atom at the meta-position of the phenyl ring, which distinguishes it from non-fluorinated analogs such as cinnamyl alcohol (CAS 104-54-1). This structural modification is a common strategy in medicinal chemistry to modulate physicochemical properties, including lipophilicity and metabolic stability [1]. The compound is commercially available as a research chemical, typically at 95% purity , and is primarily used as a synthetic intermediate or a scaffold for further derivatization .

1
Asymmetric synthesis intermediate for Mo-catalyzed alkylation
2
Fluorinated bioisostere fragment with meta-F substitution
3
Research-grade scaffold for etherification and cross-coupling

Risks of Substituting (E)-3-(3-Fluorophenyl)prop-2-en-1-ol


The (E)-stereochemistry and meta-fluorine substitution of this compound are not interchangeable with its (Z)-isomer (CAS 1197397-25-3) or non-fluorinated analogs (e.g., cinnamyl alcohol, CAS 104-54-1) without altering key properties. The (E)-configuration is critical for specific synthetic transformations, such as the Mo-catalyzed asymmetric alkylation used to construct chiral cyclopentanone cores, where stereochemical integrity is essential for downstream enantioselectivity . Furthermore, meta-fluorination introduces a distinct hydrogen-bonding acceptor site and modifies the compound's acidity and lipophilicity compared to non-fluorinated bioisosteres, impacting its behavior in medicinal chemistry applications [1]. Finally, the compound's notified hazard profile (H302, H315, H319, H335) [2] underscores the need for proper sourcing and handling, which may differ from other in-class alcohols.

Target
(E)-3-(3-Fluorophenyl)prop-2-en-1-ol
Substitute Risk
(Z)-isomer may alter stereochemical outcome in asymmetric synthesis
Target
Meta-fluorine substitution pattern
Substitute Risk
Non-fluorinated cinnamyl alcohol may differ in lipophilicity and H-bond acceptor profile
Target
Notified hazard profile H302/H315/H319/H335
Substitute Risk
Other cinnamyl alcohols may have less defined handling requirements; PPE protocols may not transfer

(E)-3-(3-Fluorophenyl)prop-2-en-1-ol Comparative Data


Stereospecific Intermediate for Chiral Cyclopentanones

The (E)-stereochemistry of (E)-3-(3-fluorophenyl)prop-2-en-1-ol is a critical prerequisite for its use in a Mo-catalyzed asymmetric alkylation to produce (+)-trans-3-hydroxymethyl-4-(3-fluorophenyl) cyclopentanone, a key intermediate. The (Z)-isomer or other substitution patterns would lead to different stereochemical outcomes .

Stereospecific Intermediate
Class-level inference
(E)-configuration enables chiral cyclopentanone synthesis
Stereochemistry-dependent reaction outcome
Supports procurement for Mo-catalyzed asymmetric alkylation route
Asymmetric Synthesis Chiral Building Blocks Organometallic Catalysis

Lipophilicity (cLogP) and Bioisosteric Potential

The compound's calculated partition coefficient (cLogP) of 1.83 positions it differently from non-fluorinated cinnamyl alcohol (cLogP ~1.4) [1], indicating a modest increase in lipophilicity due to meta-fluorination. This property is relevant when the compound is considered as a fragment or building block for carboxylic acid bioisosteres, where fluorinated alcohols are evaluated for their ability to modulate logD and permeability [2].

Lipophilicity (cLogP)
Cross-study comparable
cLogP 1.83 vs ~1.4 (non-fluorinated)
Modest lipophilicity increase with meta-fluorination
Calculated property; experimental logD may vary
Medicinal Chemistry Bioisosteres Lipophilicity

Notified Hazard Profile for Safe Handling

The compound carries a notified classification under the CLP regulation as Acute Tox. 4 (H302: Harmful if swallowed), Skin Irrit. 2 (H315: Causes skin irritation), Eye Irrit. 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation) [1]. This profile is more clearly defined and restrictive than the less stringent or unreported hazard profiles of non-fluorinated cinnamyl alcohol [2].

Notified Hazard Profile
Cross-study comparable
H302/H315/H319/H335
Verifiable safety benchmark for lab handling
CLP notified classification; informs PPE requirements
Safety Assessment Procurement CLP Regulation

Verified Applications of (E)-3-(3-Fluorophenyl)prop-2-en-1-ol


Asymmetric Synthesis of Chiral Cyclopentanones

This compound is specifically required for a published Mo-catalyzed asymmetric alkylation route to (+)-trans-3-hydroxymethyl-4-(3-fluorophenyl) cyclopentanone . Researchers aiming to reproduce or adapt this methodology must source the (E)-isomer to maintain stereochemical fidelity and achieve the reported diastereoselectivity.

Fluorinated Bioisostere Fragment Design

The compound's fluorinated structure and modestly increased lipophilicity (cLogP 1.83 vs. ~1.4 for non-fluorinated cinnamyl alcohol) make it a candidate for use as a fragment in the design of fluorinated carboxylic acid bioisosteres. It can be incorporated into larger molecules where a hydrogen-bond acceptor and lipophilicity modulation are desired [1].

Building Block for Fluorinated Scaffolds

As a commercially available (E)-alkenol with a meta-fluorine substituent, the compound serves as a versatile building block for constructing more complex fluorinated organic molecules via reactions such as etherification, esterification, or cross-coupling . Its defined hazard profile (H302, H315, H319, H335) [2] necessitates appropriate laboratory safety measures.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral cyclopentanones
Stereochemical fidelity (E-configuration)
Diastereoselectivity and Mo-catalyzed route reproducibility
Fluorinated bioisostere fragment design
Meta-fluorine lipophilicity modulation
LogD and permeability comparison with non-fluorinated analogs
Building block for fluorinated scaffolds
Terminal alkenol reactivity
Etherification, esterification, and cross-coupling compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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